molecular formula C15H17NO B8751281 4-(Phenethylaminomethyl)phenol CAS No. 60000-22-8

4-(Phenethylaminomethyl)phenol

Cat. No.: B8751281
CAS No.: 60000-22-8
M. Wt: 227.30 g/mol
InChI Key: SEXASKWUPWPKPG-UHFFFAOYSA-N
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Description

4-(Phenethylaminomethyl)phenol (CAS: 370-98-9) is a phenolic derivative characterized by a phenethylamine moiety attached via a methylene bridge to the para position of the phenol ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . The phenethylaminomethyl group introduces steric bulk and electronic effects, influencing solubility, reactivity, and optical properties.

Properties

CAS No.

60000-22-8

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(2-phenylethylamino)methyl]phenol

InChI

InChI=1S/C15H17NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

SEXASKWUPWPKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-(Phenethylaminomethyl)phenol and analogous phenolic derivatives:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
This compound C₉H₁₃NO Phenethylaminomethyl (-CH₂-NH-CH₂-C₆H₅) 151.21 High hydrophobicity due to aromatic group; potential NLO properties inferred from analogs .
Tyramine (4-(2-Aminoethyl)phenol) C₈H₁₁NO Aminoethyl (-CH₂-CH₂-NH₂) 137.18 Neurotransmitter; moderate solubility in water; known metabolic activity .
4-Phenylphenol (4-PP) C₁₂H₁₀O Phenyl (-C₆H₅) 170.21 Low water solubility; used as a preservative; toxicological concerns .
4-(Dimethylaminomethyl)-2-tert-butyl-6-methylphenol C₁₄H₂₃NO Dimethylaminomethyl, tert-butyl, methyl 221.34 Antioxidant properties; steric hindrance enhances stability .
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol C₁₆H₁₇N₃O₃ Piperazinyl-nitrobenzene 299.32 Potential pharmacological activity; nitro group enhances electronic conjugation .

Electronic and Optical Properties

  • HOMO-LUMO Gap: Compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibit low HOMO-LUMO gaps (~2.54 eV), enabling charge transfer interactions critical for nonlinear optical (NLO) applications . While direct data for this compound is lacking, its extended conjugation via the phenethyl group suggests comparable or enhanced charge transfer capabilities.
  • Hyperpolarizability: The phenethylaminomethyl group may contribute to high hyperpolarizability (β, γ), as seen in structurally similar imidazole derivatives with β values up to 4.044 × 10⁻¹ cm/W .

Solubility and Reactivity

  • Hydrophobicity: The phenethyl group in this compound increases hydrophobicity compared to tyramine, reducing aqueous solubility but enhancing lipid membrane permeability.
  • Acid-Base Behavior: The phenolic -OH (pKa ~10) and amine groups (pKa ~9–10) create pH-dependent solubility, similar to tyramine .

Research Findings and Trends

  • NLO Materials: Imidazole-based phenolic compounds demonstrate third-order nonlinear susceptibility (χ³) values up to 2.89 × 10⁻⁶ cm²/W, driven by π-conjugation and charge transfer .
  • Toxicology: Alkylphenols like 4-PP exhibit environmental persistence and toxicity, necessitating structural modifications for safer analogs .
  • Computational Insights: Density functional theory (DFT) studies highlight the role of substituents in modulating electronic properties, supporting targeted synthesis of derivatives like this compound .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with nitroaldol condensation between 4-hydroxybenzaldehyde and nitromethane, yielding 4-hydroxynitrostyrene. Subsequent reduction proceeds in two phases:

  • Double bond hydrogenation : NaBH₄ selectively reduces the α,β-unsaturated nitro compound to a nitroalkane.

  • Nitro group reduction : Cu²⁺ ions catalyze the conversion of -NO₂ to -NH₂ via intermediate imine formation.

Optimal conditions derived from kinetic studies:

ParameterOptimal ValueEffect on Yield
SolventIPA:H₂O (3:1)Maximizes solubility of ionic intermediates
Temperature60°CBalances reaction rate and side reactions
CuCl₂ Loading0.1 equivHigher loads induce over-reduction
NaBH₄ Equivalents7.5 equivEnsures complete nitro reduction

This method achieved 83% yield for unsubstituted phenethylamines and 62–72% for methyl- and methoxy-substituted analogs (Table 1). Scaling trials demonstrated consistent yields at 100g scale, with residual copper levels <5 ppm after ion-exchange purification.

Comparative Analysis of Synthetic Routes

The following table evaluates critical metrics across methodologies:

MethodStepsAvg YieldPurity (%)ScalabilityKey Limitation
Boronic Acid Coupling441%88ModerateLow functional group tolerance
One-Pot Nitrostyrene373%95HighRequires nitro precursor
Reductive Amination*268%*90*HighCompeting aldol byproducts

*Estimated from analogous systems

The one-pot nitrostyrene reduction excels in step economy and purity, making it preferable for GMP-compliant synthesis. However, the boronic acid route allows greater structural diversification for SAR studies.

Industrial-Scale Considerations

Adapting lab-scale methods to production environments introduces novel challenges:

Thermal Management
Exothermic peaks during NaBH₄ additions necessitate jacketed reactors with ΔT control ≤10°C/min. Pilot studies showed adiabatic temperature rises of 48°C for the one-pot method, requiring staged reagent addition.

Catalyst Recycling
Pd/C recovery via centrifugation and acid washing restored 89% activity over five cycles in batch reactions. Continuous flow systems using immobilized Cu on mesoporous silica achieved 94% conversion at LHSV = 2.5 h⁻¹.

Waste Streams
The boronic acid method generates 8.2 kg aqueous waste/kg product (primarily borate salts), whereas the nitrostyrene route produces 3.1 kg/kg (Cu-containing filtrates). Electrodialysis methods reduced copper waste by 72% in recent trials .

Q & A

Basic: What are the recommended synthesis routes for 4-(Phenethylaminomethyl)phenol, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be adapted from palladium-catalyzed coupling reactions or nucleophilic substitutions, as demonstrated in structurally analogous phenolic compounds. For example:

  • Palladium-catalyzed coupling : Utilize Suzuki-Miyaura cross-coupling (as in ) with optimized conditions (e.g., Pd(0) catalyst, K₂CO₃ base, THF/DMF solvent) to introduce the phenethylaminomethyl group .
  • Nucleophilic substitution : React phenol derivatives with chloromethyl-phenethylamine in the presence of a base like NaOH, monitoring progress via TLC or HPLC .
    Optimization strategies :
    • Vary catalyst loading (0.5–5 mol%) and temperature (60–100°C).
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Purify via column chromatography or recrystallization to achieve >95% purity.

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Structural confirmation :
    • X-ray crystallography (as in ) to resolve bond angles and hydrogen-bonding networks .
    • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify phenolic -OH (~5 ppm) and aminomethyl protons (~2.5–3.5 ppm).
  • Purity assessment :
    • HPLC with UV detection (λ = 254 nm) and C18 columns.
    • Mass spectrometry (ESI-TOF) for molecular ion verification .

Basic: What safety protocols and storage conditions are recommended for handling this compound?

  • Storage :
    • Store in sealed, light-resistant containers at 2–8°C in a dry, ventilated area. Avoid proximity to oxidizers (e.g., peroxides) .
  • PPE :
    • Nitrile/butyl rubber gloves (tested per EN374) and safety goggles to prevent skin/eye contact .
    • Lab coats and fume hoods for aerosol mitigation .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: How does the phenethylaminomethyl group influence the compound's reactivity and interaction with biological targets?

The phenethylaminomethyl moiety enhances:

  • Hydrogen-bonding capacity : The -NH group facilitates interactions with enzyme active sites (e.g., kinases, as in ) .
  • Lipophilicity : Improved membrane permeability compared to unsubstituted phenols, as seen in analogs with similar alkylamine chains .
    Methodological validation :
    • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) to target proteins.
    • Molecular docking (AutoDock Vina) to predict binding poses .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

  • Standardize assays : Use orthogonal methods (e.g., DPPH for antioxidant activity vs. cell-based ROS assays) to cross-validate results, as in ’s IC50 comparisons .
  • Control variables :
    • Ensure compound purity (>98%) via HPLC.
    • Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets .

Advanced: How can computational modeling predict the binding affinity of this compound to enzymes or receptors?

  • Docking studies : Use Schrödinger Suite or GROMACS to simulate interactions with targets like Protein Kinase D (PKD), referencing crystallographic data from analogs ( ) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with experimental IC50 values .

Advanced: What experimental designs are optimal for studying the compound's stability under varying pH and temperature conditions?

  • Accelerated stability studies :
    • Incubate solutions at pH 3–10 (37°C, 1 week) and analyze degradation via LC-MS.
    • Monitor thermal stability (25–100°C) using differential scanning calorimetry (DSC) .
  • Hydrogen bonding analysis : Compare FT-IR spectra before/after stress tests to identify breakdown products .

Advanced: How can researchers investigate the compound's potential as a protein kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., PKA, PKC) using radioactive ATP-binding assays .
  • Mechanistic studies :
    • Perform Western blotting to detect phosphorylation inhibition (e.g., ERK1/2 pathways).
    • Use fluorescence polarization to measure competitive binding with ATP .

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